molecular formula C16H14ClN3O3S B2695953 5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 878716-96-2

5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2695953
CAS No.: 878716-96-2
M. Wt: 363.82
InChI Key: APWNEGIDWYTVOB-UHFFFAOYSA-N
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Description

5-((2-Chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (CAS: 878716-96-2) is a synthetic small molecule with the molecular formula C₁₆H₁₄ClN₃O₃S and a molecular weight of 363.816 g/mol. Its structure comprises three key moieties:

  • A 2-chlorophenoxy group attached to a methyl spacer at the 5-position of the furan ring.
  • A furan-2-carboxamide backbone, which serves as the central scaffold.
  • A 5-ethyl-1,3,4-thiadiazol-2-yl substituent linked via the carboxamide nitrogen.

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse biological activities, including insecticidal, fungicidal, and plant growth-regulating properties .

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-2-14-19-20-16(24-14)18-15(21)13-8-7-10(23-13)9-22-12-6-4-3-5-11(12)17/h3-8H,2,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWNEGIDWYTVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330436
Record name 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878716-96-2
Record name 5-[(2-chlorophenoxy)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The compound features a complex structure that integrates a furan ring with a thiadiazole moiety and a chlorophenoxy group. The synthesis typically involves multi-step reactions that ensure the formation of the desired functional groups while maintaining structural integrity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown potent growth inhibitory effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds demonstrated IC50 values ranging from 2.342.34 to 91.00μg/mL91.00\,\mu g/mL, with some derivatives showing enhanced activity due to specific substitutions on the phenyl ring .
  • HepG2 (liver cancer) : Similar studies reported IC50 values from 3.133.13 to 44.87μg/mL44.87\,\mu g/mL, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

The biological activity of thiadiazole derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antioxidant Activity : Thiadiazole derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:

  • Bacterial Inhibition : Compounds similar to our target have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentrations (EC50) as low as 15μg/mL15\,\mu g/mL .
  • Fungal Activity : The compound exhibits lower inhibitory effects on certain fungi compared to traditional antifungal agents but still shows promise in agricultural applications .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit significant biological activity, they also maintain a favorable toxicity profile with high LD50 values indicating safety at therapeutic doses .

Case Studies

Several studies have been conducted focusing on the biological activities of thiadiazole derivatives:

  • Study on Anticonvulsant Activity : A related thiadiazole derivative was evaluated using maximal electroshock seizure (MES) models, exhibiting protective effects comparable to established anticonvulsants like sodium valproate .
  • Cytotoxicity Assessment : In vitro tests conducted on MCF-7 and HepG2 cells highlighted the potential for these compounds as effective anticancer agents with promising IC50 values .

Scientific Research Applications

Pharmacological Applications

A. Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including:

Target Organism Zone of Inhibition (mm) Concentration (μg/disk)
E. coli15–19500
Salmonella typhi15–19500

These results indicate its potential as a candidate for developing new antibacterial agents.

B. Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting cell cycle arrest. This is particularly relevant for treating various cancers where enhanced apoptosis could lead to reduced tumor growth.

C. Neuropharmacological Effects
5-((2-chlorophenoxy)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cholinergic transmission, which has implications for neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

A. Herbicidal Activity
Research indicates that compounds with similar structures can exhibit herbicidal properties. The chlorophenoxy group is known for its effectiveness in herbicides, suggesting that this compound could be explored for agricultural applications to control weed growth effectively.

B. Plant Growth Regulation
Some studies have suggested that thiadiazole derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving food security.

Material Science Applications

A. Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its potential use in developing advanced materials with specific functionalities could be explored further.

B. Coatings and Adhesives
Given its chemical reactivity, this compound could be utilized in formulating coatings and adhesives that require specific performance characteristics, such as resistance to moisture or enhanced adhesion properties .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The target compound’s 2-chlorophenoxy group increases logP compared to the dimethylfuran derivative in , suggesting enhanced membrane permeability.

Variations in the Furan Ring

Compound Name Molecular Formula Substituent on Furan Key Differences vs. Target Compound
Target Compound C₁₆H₁₄ClN₃O₃S 5-((2-Chlorophenoxy)methyl) Reference
5-(2-Nitrophenyl)furan-2-carboxamide derivatives C₁₇H₁₃N₃O₅S 5-(2-Nitrophenyl) - Nitro group (electron-withdrawing)
- Higher polarity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide analogs Varies Unsubstituted or alkyl groups - Lack aromatic substituents (e.g., phenoxy)

Key Observations :

  • Bioactivity : The nitro group in may enhance interactions with electron-rich biological targets but could increase toxicity.
  • Aromatic vs.

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